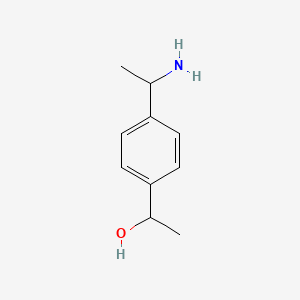
1-(4-(1-Aminoethyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1-Aminoethyl)phenyl)ethanol is an organic compound characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(1-Aminoethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-(1-Aminoethyl)phenyl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out under high pressure and temperature conditions, with a metal catalyst such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1-Aminoethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(4-(1-Aminoethyl)phenyl)ethanone.
Reduction: 1-(4-(1-Aminoethyl)phenyl)ethanamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-(4-(1-Aminoethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(1-Aminoethyl)phenyl)ethanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(1-Aminoethyl)phenyl)ethanol can be compared with similar compounds such as:
1-(4-(1-Aminoethyl)phenyl)ethanone: Differing by the presence of a ketone group instead of a hydroxyl group.
1-(4-(1-Aminoethyl)phenyl)ethanamine: Differing by the presence of an amine group instead of a hydroxyl group.
1-(4-(1-Aminoethyl)phenyl)ethane: Differing by the absence of a hydroxyl group.
Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-8,12H,11H2,1-2H3 |
InChI Key |
CLUSAFCGJBVFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















